1,38-Diazido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane
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Overview
Description
Azido-PEG12-azide is a chemical compound that consists of a polyethylene glycol (PEG) chain of 12 repeating units, with an azide group (-N3) attached to both ends. This bifunctional molecule is widely used in click chemistry due to its ability to react with alkynes, forming stable triazole rings. The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG12-azide can be synthesized through the reaction of PEG-diamine with azide-containing reagents. The process typically involves the following steps:
Activation of PEG-diamine: The PEG-diamine is activated using reagents such as N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC).
Azide Introduction: The activated PEG-diamine is then reacted with an azide-containing compound, such as sodium azide (NaN3), to introduce the azide groups at both ends of the PEG chain.
Industrial Production Methods: Industrial production of Azido-PEG12-azide involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. The process is typically carried out under controlled conditions to avoid side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: Azido-PEG12-azide primarily undergoes click chemistry reactions, particularly the azide-alkyne cycloaddition (CuAAC, RuAAC, and SPAAC). It can also participate in reduction reactions to form primary amines.
Common Reagents and Conditions:
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Requires a copper(I) catalyst and a suitable solvent, such as THF or water.
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC): Uses a ruthenium catalyst and can be performed in aqueous or organic solvents.
Strain-promoted azide-alkyne cycloaddition (SPAAC): Does not require a catalyst and can be performed in a variety of solvents.
Major Products Formed: The primary product of these reactions is a triazole ring, which is highly stable and forms the basis for many bioconjugation and material science applications.
Scientific Research Applications
Azido-PEG12-azide is extensively used in scientific research due to its versatility and biocompatibility:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the creation of new materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Azido-PEG12-azide involves the formation of triazole rings through azide-alkyne cycloaddition reactions. The azide group reacts with an alkyne to form a stable triazole, which can be used to link various molecules together. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups on biomolecules or materials.
Comparison with Similar Compounds
Azido-PEG12-azide is similar to other PEG-based azides, such as Azido-PEG4-azide and Azido-PEG20-azide. its unique feature is the length of the PEG spacer, which provides better solubility and flexibility in various applications. Other similar compounds include:
Azido-PEG4-azide: Shorter PEG chain, used in smaller-scale applications.
Azido-PEG20-azide: Longer PEG chain, used in applications requiring greater molecular flexibility.
Azido-PEG12-azide stands out due to its optimal balance of solubility, reactivity, and biocompatibility, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C26H52N6O12 |
---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C26H52N6O12/c27-31-29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-32-28/h1-26H2 |
InChI Key |
ZVBDIRJRLQZIDR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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